Spectroscopic Analysis of 3-Methylnon-4-yne: A Technical Guide
Spectroscopic Analysis of 3-Methylnon-4-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methylnon-4-yne, a valuable intermediate in organic synthesis. Due to the limited availability of experimental data in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization and analysis of this compound. Detailed, generalized experimental protocols for acquiring such data are also provided, along with a visual representation of the analytical workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Methylnon-4-yne (C₁₀H₁₈, Molecular Weight: 138.25 g/mol ). These predictions are based on established spectroscopic principles and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.20 | m | 1H | CH at C3 |
| ~2.15 | t | 2H | CH₂ at C6 |
| ~1.55 | m | 2H | CH₂ at C2 |
| ~1.45 | m | 2H | CH₂ at C7 |
| ~1.10 | d | 3H | CH₃ at C3 |
| ~0.95 | t | 3H | CH₃ at C1 |
| ~0.90 | t | 3H | CH₃ at C9 |
| ~1.40 | m | 2H | CH₂ at C8 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~85.0 | C4 |
| ~80.0 | C5 |
| ~35.0 | C3 |
| ~31.0 | C7 |
| ~22.5 | C8 |
| ~22.0 | C6 |
| ~20.0 | CH₃ at C3 |
| ~14.0 | C9 |
| ~13.5 | C1 |
| ~29.0 | C2 |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| ~2240 | Medium, Sharp | C≡C stretch (internal alkyne) |
| 1465 | Medium | C-H bend (alkane) |
| 1380 | Medium | C-H bend (alkane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 138 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | High | [M-CH₃]⁺ |
| 109 | High | [M-C₂H₅]⁺ |
| 95 | High | [M-C₃H₇]⁺ |
| 81 | High | [M-C₄H₉]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 41 | Very High | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid samples like 3-Methylnon-4-yne. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of 3-Methylnon-4-yne in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] The solution should be clear and free of particulate matter.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
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Instrumentation: Place the NMR tube in the spectrometer's probe.
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Data Acquisition:
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Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
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Shim the magnetic field to achieve homogeneity.
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Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
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For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
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Sample Preparation: For a neat liquid sample, place a single drop of 3-Methylnon-4-yne onto the surface of a salt plate (e.g., NaCl or KBr).[2][3]
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Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.
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Data Acquisition:
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Place the salt plate assembly in the sample holder of the IR spectrometer.
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Acquire a background spectrum of the empty instrument.
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Acquire the sample spectrum.
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-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
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Sample Preparation: For a volatile liquid, the sample can be introduced directly into the mass spectrometer. For less volatile samples or for analysis by techniques like electrospray ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).[4]
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Introduction Method:
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Direct Infusion (for volatile liquids): The sample can be introduced via a heated inlet or a cold inlet system for highly volatile or sensitive compounds.[5][6]
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Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Inject the dissolved sample into an LC system for separation prior to introduction into the mass spectrometer.
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-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. ESI is a softer ionization technique often used with LC-MS.
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Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their abundance.
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Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like 3-Methylnon-4-yne.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. homework.study.com [homework.study.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
